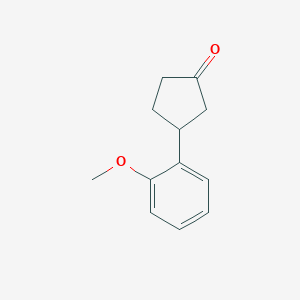

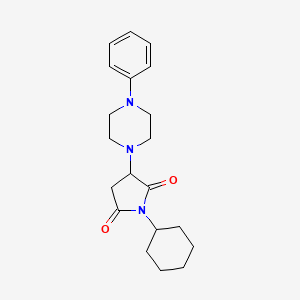

![molecular formula C26H26N2O2S B2846889 N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide CAS No. 865162-14-7](/img/structure/B2846889.png)

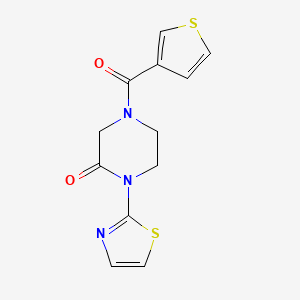

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C26H26N2O2S and its molecular weight is 430.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

A variety of benzothiazole derivatives, including structures related to N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide, have been synthesized and evaluated for their antitumor activity. Notably, compounds bearing benzothiazole moieties have demonstrated considerable anticancer activity against several cancer cell lines. The antitumor efficacy of these compounds is attributed to their ability to interfere with cellular processes critical for cancer cell survival and proliferation. Among the studied compounds, specific benzothiazole derivatives showed promising results against cancer cells, highlighting the potential of benzothiazole-based compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazole derivatives has extended into the realms of photovoltaic efficiency and ligand-protein interactions. Studies involving compounds structurally related to this compound have explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown promising light harvesting efficiency (LHE) and free energy of electron injection, suggesting their applicability in enhancing the performance of photovoltaic cells. Additionally, molecular docking studies have been conducted to understand the binding interactions of these compounds with biological targets, such as Cyclooxygenase 1 (COX1), indicating their potential in drug development (Mary et al., 2020).

Antimicrobial and Antioxidant Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial and antioxidant properties. These compounds, by virtue of their structural features, have demonstrated efficacy in inhibiting the growth of various bacterial and fungal pathogens. Their antioxidant activity, assessed through different in vitro models, has shown significant potential in scavenging free radicals, thereby mitigating oxidative stress. Such properties make benzothiazole derivatives candidates for the development of new antimicrobial and antioxidant agents, contributing to their diverse range of scientific research applications (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

Further extending the utility of benzothiazole derivatives is their application in corrosion inhibition. Studies on compounds similar to this compound have revealed their effectiveness in protecting metal surfaces against corrosion, particularly in acidic environments. These inhibitors operate by adsorbing onto metal surfaces, thereby preventing corrosive substances from causing damage. The exploration of benzothiazole derivatives in this domain underscores their versatility and potential in industrial applications (Hu et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as “F1359-1795”, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key regulator of insulin and leptin signaling pathways, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This interaction inhibits the activity of PTP1B, thereby enhancing the insulin and leptin signaling pathways .

Biochemical Pathways

By inhibiting PTP1B, the compound enhances the insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance, respectively. Therefore, the compound’s action can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for managing Type II diabetes .

Result of Action

The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also shows promising anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound could be a valuable lead molecule for the development of novel antidiabetic drugs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, solvent-dependent reactions of similar compounds have been reported . In these reactions, different solvents led to the formation of different products, indicating that the solvent can significantly affect the compound’s reactivity

Propiedades

IUPAC Name |

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-3-30-17-16-28-22-15-14-19(2)18-23(22)31-26(28)27-25(29)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,18,24H,3,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNHDRCAJWJWPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

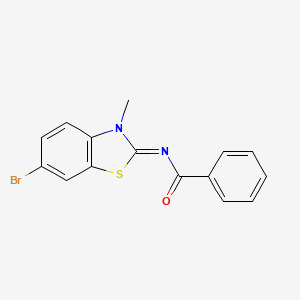

![2-[(1-Tert-butylpyrazol-4-YL)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2846808.png)

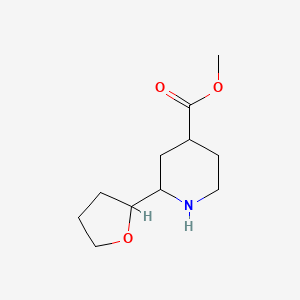

![(1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2846812.png)

![8-[((3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-dienyl)amino]-3-methyl-7-prop-2-en yl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2846815.png)